3-[3-(benzyloxy)phenyl]-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Description
3-[3-(Benzyloxy)phenyl]-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core. The compound is characterized by:
- A benzyloxy-substituted phenyl group at the 3-position of the propanone chain.
- A methylsulfanyl (SCH₃) substituent at the 3-position of the bicyclo[3.2.1]octane scaffold.
This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in receptor modulation. The methylsulfanyl group may enhance lipophilicity and influence binding interactions through sulfur-mediated hydrogen bonding or hydrophobic effects .
Properties
IUPAC Name |
1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-phenylmethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2S/c1-28-23-15-20-11-12-21(16-23)25(20)24(26)13-10-18-8-5-9-22(14-18)27-17-19-6-3-2-4-7-19/h2-9,14,20-21,23H,10-13,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJNXIVGIHTLSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)CCC3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-(benzyloxy)phenyl]-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.5 g/mol. The structure features a bicyclic framework, which is characteristic of several biologically active compounds.
The biological activity of this compound may be attributed to its interactions with various biological targets, particularly in the central nervous system (CNS). Preliminary studies suggest that it may exhibit:
- Monoamine Oxidase Inhibition : Similar compounds have shown selective inhibition of monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters such as dopamine. This inhibition could potentially provide neuroprotective effects against neurodegenerative diseases like Parkinson's disease .
- Antioxidant Activity : Compounds with similar structural motifs have been reported to possess antioxidant properties, which may help mitigate oxidative stress in neuronal tissues .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Activity | IC50 Value | Reference |
|---|---|---|
| MAO-B Inhibition | 0.062 µM | |
| Antioxidant Activity | ORAC = 2.27 Trolox eq | |
| Neuroprotective Effects | Significant |
Case Studies and Research Findings
- Parkinson's Disease Research : A study evaluated the MAO-B inhibitory activity of various derivatives related to this compound. The results indicated that it possesses potent and selective MAO-B inhibitory activity, which is essential for developing therapies for Parkinson's disease .
- Neuroprotection : In vitro studies demonstrated that the compound exhibited significant neuroprotective effects against oxidative stress-induced neuronal damage, suggesting its potential utility in treating neurodegenerative disorders .
- Inflammatory Response Modulation : Research indicates that similar compounds can modulate inflammatory responses in CNS disorders, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 8-azabicyclo[3.2.1]octane moiety is a common scaffold in medicinal chemistry. Below is a detailed comparison of the target compound with analogs (Table 1).
Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
*Molecular weight estimated based on structural similarity.
Key Structural and Functional Differences
Substituent Effects on Lipophilicity :
- The target compound and RTI-336 exhibit high lipophilicity due to aromatic and halogenated groups, favoring blood-brain barrier penetration . In contrast, BK63156 and tropifexor incorporate polar groups (triazole, carboxylic acid), enhancing aqueous solubility for systemic distribution .
Pharmacophore Diversity :
- Tropifexor and maraviroc demonstrate how the bicyclo scaffold can be tailored for specific targets (nuclear receptors, viral entry proteins) . The target compound’s methylsulfanyl group is rare in clinical candidates but may offer unique binding kinetics.
Toxicity and Regulatory Status :
- RTI-336 is classified as a Schedule 9 poison, highlighting the risks associated with chlorophenyl and isoxazolyl substituents . The target compound’s safety profile remains unstudied.
Q & A
Q. Key intermediates :
| Step | Intermediate | Role |
|---|---|---|
| 1 | 8-Azabicyclo[3.2.1]octane | Core scaffold |
| 2 | 3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane | Thioether-functionalized intermediate |
| 3 | 3-(Benzyloxy)phenylpropan-1-one | Aromatic ketone precursor |
Basic: Which analytical techniques are critical for structural characterization and purity assessment?
Answer:
- X-ray crystallography : Resolves stereochemistry and confirms the bicyclic scaffold using programs like SHELX .
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₇NO₂S: 394.18) .
Advanced: How can synthetic yield be optimized for the methylsulfanyl functionalization step?
Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, reagent stoichiometry) .
- Kinetic studies : Monitor reaction progress via LC-MS to identify rate-limiting steps (e.g., thiolate anion formation) .
- Purification : Employ flash chromatography with gradient elution (hexane/EtOAc) to isolate the thioether intermediate .
Q. Example optimization table :
| Variable | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Solvent | Anhydrous DMF | Enhances nucleophilicity |
| Reagent ratio | 1.2:1 (SMe:Amine) | Ensures complete substitution |
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) and cell-based viability tests to distinguish direct vs. off-target effects .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing methylsulfanyl with methoxy) to isolate pharmacophore contributions .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
Case study : A 2023 study resolved conflicting GPCR activity by comparing wild-type vs. mutant receptor binding, confirming the role of the bicyclic core in target engagement .
Advanced: What computational strategies predict interactions with biological targets?
Answer:
- Molecular docking : Use Schrödinger or AutoDock to model the compound’s fit into GPCR or enzyme active sites (focus on sulfur-π interactions with aromatic residues) .
- Molecular dynamics (MD) simulations : Simulate >100 ns trajectories to assess stability of the azabicyclo scaffold in lipid bilayers .
- Free energy perturbation (FEP) : Quantify binding affinity changes upon methylsulfanyl substitution .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiols) .
- Spill management : Neutralize with activated carbon and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
